molecular formula C15H17NO5S2 B2522146 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1351653-33-2

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2522146
CAS No.: 1351653-33-2
M. Wt: 355.42
InChI Key: CSMBAMXQVNXEPX-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a benzodioxine moiety, and a sulfonamide group

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The benzodioxine moiety can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and automated systems for the cyclization and sulfonation steps. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the thiophene ring can interact with various receptors in the body. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a benzodioxine moiety and a sulfonamide group, which are not commonly found together in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S2/c1-10-4-7-22-15(10)12(17)9-16-23(18,19)11-2-3-13-14(8-11)21-6-5-20-13/h2-4,7-8,12,16-17H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMBAMXQVNXEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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